



Application Notes and Protocols for BI-1347 Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of a **BI-1347** stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. **BI-1347** is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, making it a valuable tool for research in oncology and immunology.[1][2][3]

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of **BI-1347** is essential for accurate stock solution preparation and experimental design.



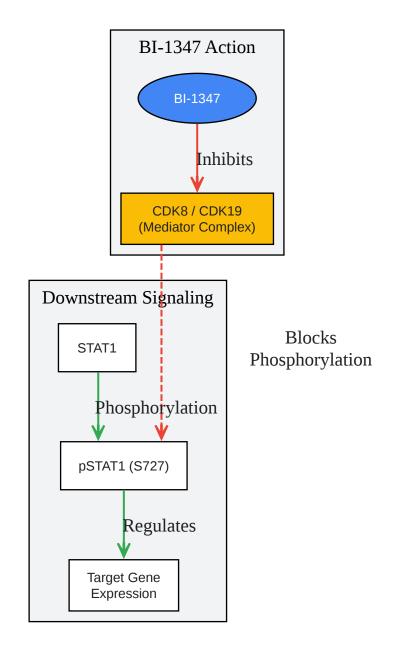
Property	Value	Source
Molecular Formula	C22H20N4O	[1][4]
Molecular Weight	356.42 g/mol	[1]
CAS Number	2163056-91-3	[1][4]
Appearance	Solid	[4]
Solubility in DMSO	71 mg/mL (199.2 mM) to 125 mg/mL (350.71 mM)	[1][5][6]
Storage (Powder)	3 years at -20°C; 2 years at 4°C	[1]
Storage (in DMSO)	2 years at -80°C; 1 year at -20°C	[1][5]

Note: The solubility of **BI-1347** in DMSO can be enhanced with the use of sonication.[1][5] It is also noted that hygroscopic DMSO can negatively impact solubility, so the use of freshly opened DMSO is recommended.[5][6]

Mechanism of Action and Signaling Pathway

BI-1347 selectively inhibits CDK8 and CDK19, which are components of the Mediator complex. [2][3] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[2][3] One of the key downstream effects of CDK8/19 inhibition by **BI-1347** is the suppression of STAT1 phosphorylation at the S727 residue.[7][8] This modulation of the STAT1 pathway can enhance the activity of Natural Killer (NK) cells, promoting their tumor surveillance and cytotoxicity.[7][8]





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Caption: **BI-1347** inhibits CDK8/19, blocking STAT1 phosphorylation and altering gene expression.

Experimental Protocols Preparation of a 10 mM BI-1347 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of BI-1347 in DMSO.



Materials:

- BI-1347 powder
- Anhydrous/low-water content DMSO
- Sterile microcentrifuge tubes or vials
- · Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated pipettes

Procedure:

- Calculate the required mass of BI-1347:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 356.42 g/mol * (1000 mg / 1 g) = 3.56 mg
- Weigh BI-1347:
 - Carefully weigh out 3.56 mg of BI-1347 powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
 - Add 1 mL of anhydrous DMSO to the tube containing the BI-1347 powder.
- Dissolve the compound:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.[1][5] Visually inspect the solution to ensure it is clear and free of particulates.



- · Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][5]



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Caption: Workflow for preparing BI-1347 stock solution in DMSO.

In Vitro Cell-Based Assay Protocol Example

This protocol provides a general guideline for treating cells with **BI-1347**. Specific cell lines and assay endpoints will require optimization.

Materials:

- Cells of interest (e.g., human NK92MI cells or mouse splenic NK cells)
- Complete cell culture medium
- **BI-1347** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- · Multi-well cell culture plates

Procedure:

- Cell Seeding:
 - Seed cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.



Preparation of Working Solutions:

- Prepare serial dilutions of the 10 mM BI-1347 stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to treat NK92MI cells, a range of 0.1 nM to 10 μM may be used.[1] For mouse splenic NK cells, a concentration of 150 nM has been shown to be effective.[1]
- Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is typically below 0.5% to avoid solvent-induced cytotoxicity.

Cell Treatment:

- Remove the old medium from the cells and replace it with the medium containing the various concentrations of BI-1347.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest BI-1347 concentration).

Incubation:

- Incubate the cells for the desired period (e.g., 24 to 44 hours).[1]
- Downstream Analysis:
 - Following incubation, perform the desired downstream analysis, such as assessing cell viability, protein phosphorylation (e.g., pSTAT1), or functional assays like measuring perforin and granzyme B production.[1]

In Vivo Experimental Considerations

For in vivo studies, **BI-1347** has been administered via oral gavage.[1][5] A typical dosage used in mouse xenograft models is 10 mg/kg.[4] The formulation for in vivo use often involves a vehicle containing DMSO, PEG300, Tween-80, and saline.[1] It is crucial to consult specific in vivo protocols and animal welfare guidelines when designing such experiments.



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